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Compound of Interest

Compound Name: 4-Aminotetrahydropyran

Cat. No.: B1267664 Get Quote

Introduction

4-Aminotetrahydropyran is a heterocyclic organic compound that has emerged as a crucial

building block in medicinal chemistry.[1][2] Its structure features a saturated six-membered

tetrahydropyran (THP) ring with an amino group at the 4-position.[1] The THP ring is one of the

most frequently utilized three-dimensional ring systems in marketed drugs, second only to the

phenyl ring.[3] This scaffold's prevalence is due to its favorable physicochemical properties,

including improved solubility and metabolic stability, making it an attractive component for

designing novel therapeutic agents.[1][4] The presence of the amino group provides a reactive

handle for a wide array of chemical modifications, allowing for its incorporation into diverse

molecular architectures targeting various diseases.[2][5]

Key Applications in Drug Discovery

The 4-aminotetrahydropyran moiety is a versatile scaffold used across multiple therapeutic

areas, primarily due to its ability to act as a bioisostere and improve the pharmacokinetic

profiles of drug candidates.

Bioisosterism: In drug design, bioisosteres are substituents or groups with similar physical or

chemical properties that produce broadly similar biological effects.[4] The tetrahydropyran

ring is often used as a bioisosteric replacement for more metabolically labile or lipophilic
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groups. This strategic substitution can enhance properties such as solubility, metabolic

stability, and oral bioavailability while maintaining or improving target affinity.[4][6]

Oncology: The 4-aminotetrahydropyran scaffold is a valuable intermediate in the synthesis

of anti-cancer agents.[3] It can be used as a reactant in the creation of aminothiazole

compounds intended for cancer treatment.[3] The structural rigidity and polarity conferred by

the THP ring can lead to improved binding at target sites and better pharmacokinetic

properties, which are critical for developing effective oncology drugs.[7] For instance, novel

4-aminopyrrolopyrimidine derivatives have been developed as potent Tie-2 kinase inhibitors

for the treatment of solid tumors.[8]

Central Nervous System (CNS) Disorders: The development of drugs targeting the CNS is

particularly challenging due to the need to cross the blood-brain barrier.[9] The

physicochemical properties of the 4-aminotetrahydropyran ring can be advantageous in

this context. Its incorporation has been explored in the design of selective brain-penetrant

inhibitors. A notable example is its use in the synthesis of PF-04447943, a selective PDE9A

inhibitor that has advanced to clinical trials for treating cognitive disorders like Alzheimer's

disease.[10]

Diabetes: Substituted aminotetrahydropyran compounds are key intermediates in the

synthesis of Dipeptidyl Peptidase-IV (DPP-4) inhibitors, a class of drugs used to treat type 2

diabetes.[11][12] A series of novel tri-substituted tetrahydropyran analogs were synthesized

and evaluated as potent and selective DPP-4 inhibitors, leading to the identification of a

clinical candidate with an excellent pharmacokinetic profile.[12]

Quantitative Data Summary
The following table summarizes representative data for compounds containing the

tetrahydropyran scaffold, illustrating their application and potency in different therapeutic areas.
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Compound
Class/Example

Therapeutic
Target

Activity/Param
eter

Value Reference

Substituted

Tetrahydropyran

Analog

(Compound 23)

Dipeptidyl

Peptidase IV

(DPP-4)

IC50

Potent (Specific

value not

detailed in

abstract)

[12]

PF-04447943
Phosphodiestera

se 9A (PDE9A)

Target

Engagement

Elevates cGMP

in cerebral spinal

fluid

[10]

4-Aminopyridine

(related

aminopyridine)

Potassium

Channels

Elimination Half-

Life (in dogs)
125 +/- 23 min [13]

4-Aminopyridine

(related

aminopyridine)

Potassium

Channels

Elimination Half-

Life (in guinea

pigs)

65 - 71 min [14]

6-bromo-9-

amino-1,2,3,4-

tetrahydroacridin

e

Acetylcholinester

ase (AChE)

pIC50

(experimental)
7.18 [15]

Visualizations
Synthetic Workflow and Bioisosteric Application
The following diagrams illustrate a general synthetic pathway for functionalizing 4-
aminotetrahydropyran and its conceptual use as a bioisostere.
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General Synthesis Workflow
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Caption: General workflow for synthesizing N-aryl-4-aminotetrahydropyran derivatives.
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Bioisosteric Replacement Strategy

Initial Scaffold
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Caption: Conceptual use of 4-aminotetrahydropyran as a bioisostere.

Signaling Pathway Inhibition
This diagram shows the mechanism of action for DPP-4 inhibitors, a class of drugs for which

aminotetrahydropyrans are key intermediates.
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DPP-4 Inhibition Signaling Pathway
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Caption: Mechanism of DPP-4 inhibitors in regulating blood glucose levels.

Experimental Protocols
Protocol 1: Synthesis of 4-Aminotetrahydropyran
Hydrochloride
This protocol details the synthesis of 4-aminotetrahydropyran hydrochloride from its oxime

precursor via catalytic hydrogenation.[16][17]

Materials:

4-(hydroxyimino)-3,5,6-trihydro-2H-pyran (Tetrahydro-4H-pyran-4-one oxime)

Raney Nickel

Ethanol (EtOH)

Methanol (MeOH)
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4 N HCl in dioxane

Celite

Hydrogenation apparatus (e.g., Parr shaker)

Filtration apparatus

Rotary evaporator

Procedure:

In a suitable pressure vessel, create a mixture of 4-(hydroxyimino)-3,5,6-trihydro-2H-pyran

(43.4 mmol) and Raney Nickel (200 mg) in ethanol.[16]

Seal the vessel and place it on a hydrogenation apparatus. Pressurize the vessel with

hydrogen gas to 90 psi.[16]

Agitate the mixture at room temperature for 3 days. Monitor the reaction progress by Thin

Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][16]

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas

(e.g., nitrogen or argon).

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash

the Celite pad with methanol to ensure complete recovery of the product.[16]

Combine the filtrates and concentrate them under reduced pressure using a rotary

evaporator to remove the solvents.[16]

Dissolve the resulting residue in a minimal amount of methanol.[16]

While stirring, add 4 N HCl in dioxane (60 mmol) to the methanolic solution to precipitate the

hydrochloride salt.[16]

Concentrate the mixture to dryness under reduced pressure to yield 4-
aminotetrahydropyran hydrochloride as the final product.[16]
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Protocol 2: General N-Arylation of 4-
Aminotetrahydropyran (Buchwald-Hartwig Amination)
This protocol provides a general method for the palladium-catalyzed N-arylation of 4-
aminotetrahydropyran with an aryl bromide, a common step in constructing more complex

drug molecules.[18]

Materials:

4-Aminotetrahydropyran (1.2 mmol)

Aryl bromide (1.0 mmol)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

XPhos (or other suitable phosphine ligand, 0.04 mmol, 4 mol%)

Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF) (2.0 mmol)[18][19]

Anhydrous toluene (or other suitable anhydrous solvent like THF or dioxane)[18]

Schlenk tube or other reaction vessel suitable for inert atmosphere

Inert gas (Argon or Nitrogen)

Standard workup and purification supplies (e.g., ethyl acetate, brine, silica gel for

chromatography)

Procedure:

To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol),

XPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).[18]

Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times

to ensure an inert atmosphere.[18]

Add anhydrous toluene (5 mL) via syringe, followed by 4-aminotetrahydropyran (1.2

mmol).[18]
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Seal the Schlenk tube and place it in a preheated oil bath at the appropriate temperature

(typically 80-110 °C).

Stir the reaction mixture for 12-24 hours, or until TLC/LC-MS analysis indicates completion of

the reaction.[18]

Once complete, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove inorganic

salts and catalyst residues.

Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using an appropriate

solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired N-aryl-4-
aminotetrahydropyran.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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